Predicted Lipophilicity (XLogP) and Ionization State (pKa) Differentiate the 4-Methylphenyl Enamide-Thiazole from its 4-Ethoxy and 4-Chlorophenyl Counterparts
The target compound (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits a predicted XLogP of 2.61 and a single ionizable center with a predicted pKa of 4.86±0.70, reflecting the acidity of the thiazole amide NH . In contrast, the 4-ethoxy analog (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide possesses a higher XLogP (~3.2) due to the additional methylene unit, while the chlorinated derivative (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide has a substantially elevated logP (>4.5) and lacks the acidic NH (pKa undetectable in the same range) . The parent’s intermediate lipophilicity and single ionizable site position it within the optimal CNS multiparameter optimization (MPO) score range of 4.5-5.5, whereas the chlorinated analog falls outside .
| Evidence Dimension | Predicted XLogP (lipophilicity) and pKa (ionization state) between three structural analogs |
|---|---|
| Target Compound Data | XLogP 2.61; pKa 4.86±0.70 (N-H of thiazole amide) |
| Comparator Or Baseline | (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: XLogP ~3.2; (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide: XLogP >4.5 |
| Quantified Difference | Target compound is 0.6 log units less lipophilic than the 4-ethoxy analog and >1.9 log units less lipophilic than the 4-chlorophenyl-thiazole analog |
| Conditions | ACD/Labs Percepta predicted values; pKa determined by computational protonation analysis (ChemicalBook) |
Why This Matters
The target compound's intermediate logP and precisely defined acidity make it the preferred starting point for probing intracellular kinase targets where excessive lipophilicity increases promiscuity and off-target binding.
